molecular formula C10H20N2 B1292907 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine CAS No. 1017400-92-8

1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine

Cat. No.: B1292907
CAS No.: 1017400-92-8
M. Wt: 168.28 g/mol
InChI Key: ZJRMNUCJUXHKJQ-UHFFFAOYSA-N
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Description

1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine is a chemical compound with the molecular formula C10H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a cyclopropylmethyl group attached to the piperidine ring, which is further connected to a methanamine group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metabotropic glutamate receptor 1 (mGluR1), which is involved in neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can act as an agonist or antagonist, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In neuronal cells, it has been shown to influence cell signaling pathways by modulating the activity of metabotropic glutamate receptors . This modulation can lead to changes in gene expression and cellular metabolism. Additionally, it can affect the proliferation and differentiation of certain cell types, making it a valuable tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, its interaction with metabotropic glutamate receptor 1 involves binding to the receptor’s active site, leading to either inhibition or activation of the receptor’s function . This binding can result in downstream signaling events that alter gene expression and cellular responses. The compound’s ability to modulate enzyme activity also plays a crucial role in its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites. Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with specific biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and piperidine.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine can be compared with other similar compounds, such as:

  • 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
  • 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine
  • 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine

Uniqueness: The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other piperidine derivatives and potentially useful in specific applications.

By understanding the detailed aspects of this compound, researchers and industry professionals can explore its potential in various fields and develop new applications based on its unique properties.

Properties

IUPAC Name

[1-(cyclopropylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRMNUCJUXHKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640633
Record name 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017400-92-8
Record name 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(cyclopropylmethyl)piperidin-4-yl]methanamine
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